molecular formula C11H12O B2945385 2-Methyl-1-phenylbut-3-yn-2-ol CAS No. 55373-74-5

2-Methyl-1-phenylbut-3-yn-2-ol

Cat. No. B2945385
CAS RN: 55373-74-5
M. Wt: 160.216
InChI Key: MAIHLXPPVKYYMW-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylbut-3-yn-2-ol is an organic compound with the formula HC2C(OH)Me2 (Me = CH3). It is a colorless liquid and is classified as an alkynyl alcohol .


Synthesis Analysis

The synthesis of this compound involves the condensation of acetylene and acetone. This addition can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .


Chemical Reactions Analysis

This compound is used in the preparation of 1-(3-methyl-5-isoxazolyl)-1-phenyl-1-ethanol α-methylene cyclic carbonates via reaction with CO2 catalyzed by transition metal salts in ionic liquid copper (II)-promoted cycloaddition to azides leading to triazoles .


Physical And Chemical Properties Analysis

This compound is a colorless liquid. It has a molecular weight of 160.22 .

Scientific Research Applications

Stereochemistry and Photolysis

The stereochemistry of compounds related to 2-Methyl-1-phenylbut-3-yn-2-ol has been a subject of interest. In one study, the stereochemistry of diastereoisomeric 2-methyl-1-phenylbut-3-en-1-ols and related compounds was established, highlighting the role of steric interactions in cyclization processes during photolysis (Coxon & Hii, 1977).

Chemical Synthesis

Various studies have explored the synthesis and reactions of related compounds. For instance, the preparation and photolysis of 1-Aryl-3-methyl-3-phenylbut-1-enes were studied, providing insights into the formation of different compounds through Grignard reactions (Blunt et al., 1983). Additionally, the transesterification of tertiary alcohols like 2-phenylbut-3-yn-2-ol using engineered enzymes demonstrates the potential for biocatalysis in synthetic chemistry (Löfgren et al., 2019).

Fragrance Material Review

A review focused on 3-methyl-1-phenylbutan-2-ol, a structurally related compound, for its use as a fragrance ingredient. This review included a detailed summary of toxicology and dermatology papers related to this fragrance ingredient (Scognamiglio et al., 2012).

Plant Biochemistry

In plant biochemistry, the enzymatic synthesis of compounds like methylbutenol, which shares structural similarities with this compound, was studied in pine needles. This research enhances understanding of volatile organic compound production in plants (Fisher et al., 2000).

Medicinal Chemistry

In medicinal chemistry, the synthesis and structure-activity relationships of compounds structurally related to this compound have been explored for their antimalarial activities (Werbel et al., 1986).

Mechanism of Action

Mode of Action

It is known that the compound arises from the condensation of acetylene and acetone . This reaction can be promoted with base (Favorskii reaction) or with Lewis acid catalysts .

Biochemical Pathways

The compound is used in an aqueous copper (II)-promoted cycloaddition to azides, leading to the formation of triazoles . This suggests that it may play a role in the synthesis of triazole compounds, which are important in medicinal chemistry due to their wide range of biological activities.

Safety and Hazards

The safety information for 2-Methyl-1-phenylbut-3-yn-2-ol includes the following hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-methyl-1-phenylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-3-11(2,12)9-10-7-5-4-6-8-10/h1,4-8,12H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIHLXPPVKYYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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